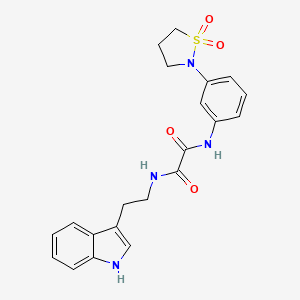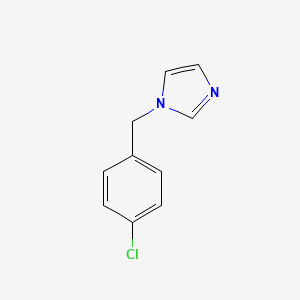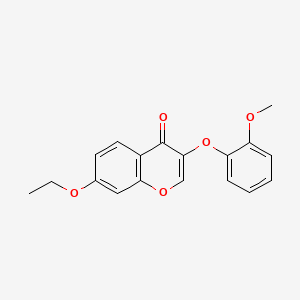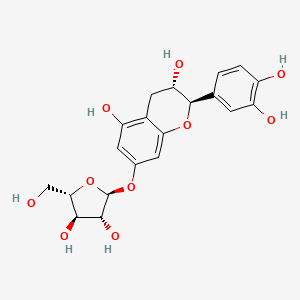
Catechin 7-arabinofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catechin 7-arabinofuranoside is a type of flavonoid, specifically a flavanol, which is a subclass of polyphenolic compounds. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Catechin 7-arabinofuranoside can be synthesized through various chemical reactions involving catechin and arabinofuranose. One common method involves the glycosylation of catechin with arabinofuranose under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of catechins from natural sources, such as tea leaves. The extracted catechins are then subjected to glycosylation reactions to produce this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Catechin 7-arabinofuranoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted catechin derivatives .
Scientific Research Applications
Mechanism of Action
Catechin 7-arabinofuranoside exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the STAT3 signaling pathway.
Comparison with Similar Compounds
Catechin 7-arabinofuranoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Catechin: The parent compound without the arabinofuranoside moiety.
Epicatechin: An isomer of catechin with similar antioxidant properties.
Epigallocatechin gallate (EGCG): A well-known catechin derivative with potent antioxidant and anti-cancer properties.
This compound stands out due to its enhanced solubility and bioavailability compared to its non-glycosylated counterparts .
Properties
IUPAC Name |
(2R,3S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10/c21-7-16-17(26)18(27)20(30-16)28-9-4-12(23)10-6-14(25)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-5,14,16-27H,6-7H2/t14-,16-,17-,18+,19+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEKBJXQXXBZ-DAJYORATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
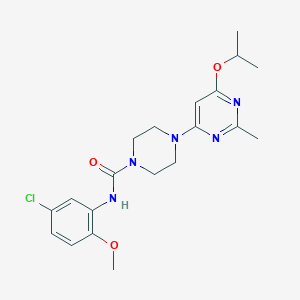
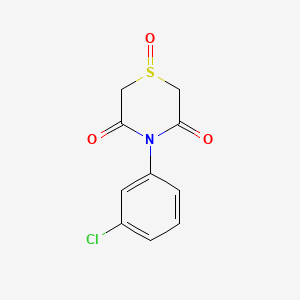

![N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2808198.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)
![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)
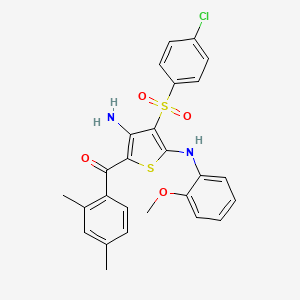
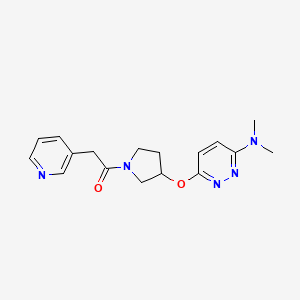
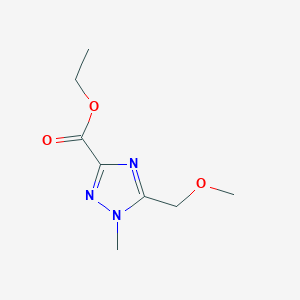
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)
